molecular formula C28H44N2O B053134 5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine CAS No. 121640-74-2

5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine

Cat. No.: B053134
CAS No.: 121640-74-2
M. Wt: 424.7 g/mol
InChI Key: GMTBQCAYTXRLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine is a pyrimidine derivative featuring two distinct alkyl substituents: a nonyloxy group at the 5-position and a 4-nonylphenyl group at the 2-position. Pyrimidine derivatives are widely studied for their structural versatility, which allows modifications to tailor physicochemical properties for applications in materials science, pharmaceuticals, and liquid crystals.

Properties

CAS No.

121640-74-2

Molecular Formula

C28H44N2O

Molecular Weight

424.7 g/mol

IUPAC Name

5-nonoxy-2-(4-nonylphenyl)pyrimidine

InChI

InChI=1S/C28H44N2O/c1-3-5-7-9-11-13-15-17-25-18-20-26(21-19-25)28-29-23-27(24-30-28)31-22-16-14-12-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3

InChI Key

GMTBQCAYTXRLHR-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCCC

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCCC

Synonyms

5-(Nonyloxy)-2-(4-nonylphenyl)-pyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular formulas of 5-(Nonyloxy)-2-(4-nonylphenyl)pyrimidine and its analogs:

Compound Name Molecular Formula Substituents Key Applications Reference
This compound C29H42N2O 5-nonyloxy, 2-(4-nonylphenyl) Materials Science
5-n-Hexyl-2-(4-n-nonyloxyphenyl)pyrimidine C21H32N2O 5-hexyl, 2-(4-nonyloxyphenyl) Photonics
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine C17H10ClF3N2O 5-(4-chlorophenyl), 2-(trifluoromethyl phenoxy) Pharmaceuticals
5-Nonyl-2-[4-(pentyloxy)-phenyl]-pyrimidine C24H36N2O 5-nonyl, 2-(4-pentyloxyphenyl) Not Specified
Key Observations:

Alkyl Chain Length: The target compound’s nonyl groups (C9) increase hydrophobicity and molecular weight compared to shorter chains (e.g., hexyl (C6) or pentyl (C5)). This enhances solubility in non-polar solvents and improves thermal stability in materials like liquid crystals . In contrast, 5-n-Hexyl-2-(4-n-nonyloxyphenyl)pyrimidine (C6/C9) balances hydrophobicity with flexibility, making it suitable for photonic applications .

Electron-Withdrawing Groups: Compounds like 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine incorporate chloro and trifluoromethyl groups, which alter electronic properties and enhance bioactivity (e.g., antimicrobial effects) . The absence of such groups in the target compound limits its pharmaceutical utility but favors material science applications.

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for the target compound is unavailable, inferences can be drawn from analogs:

  • Hydrophobicity: Longer alkyl chains (nonyl vs. hexyl) reduce water solubility but improve compatibility with organic matrices (e.g., polymer blends) .
  • Thermal Stability : Branched or linear alkyl chains influence phase transition temperatures. For instance, 5-n-Hexyl-2-[4-(n-hexyloxy)phenyl]pyrimidine (C22H32N2O) likely exhibits lower melting points than the target compound due to shorter chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.